3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes both indole and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate indole derivatives with phenyl-substituted dienones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated indole derivatives. Substitution reactions can lead to a wide range of substituted indole compounds .
Scientific Research Applications
3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and phenyl-substituted dienones. Examples include:
- 3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]-1-(2-phenylethyl)-2-indolone
- 3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one .
Uniqueness
The uniqueness of 3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of indole and phenyl groups, along with the specific arrangement of functional groups, makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]-1-(2-phenylethyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3/c30-24(16-8-7-15-22-11-3-1-4-12-22)21-28(32)25-17-9-10-18-26(25)29(27(28)31)20-19-23-13-5-2-6-14-23/h1-18,32H,19-21H2/b15-7+,16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNNHYHNPIZMZ-BGPOSVGRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC=CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C=C/C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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